Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique three-dimensional structure and stability. The bicyclo[2.2.2]octane scaffold is often found in natural products and synthetic compounds with significant biological activities .
Preparation Methods
The synthesis of Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate can be achieved through various methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with high enantioselectivities . The reaction conditions are mild and operationally simple, making it suitable for large-scale production.
Chemical Reactions Analysis
Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s isocyanate group can react with nucleophiles, leading to the formation of urea or carbamate derivatives. These reactions can modulate the activity of enzymes and proteins, affecting various biological pathways .
Comparison with Similar Compounds
Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate can be compared with other bicyclo[2.2.2]octane derivatives, such as:
Bicyclo[2.2.2]octane-1-carboxylate: Similar in structure but lacks the isocyanate group.
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: Contains a hydroxymethyl group instead of an isocyanate group. The presence of the isocyanate group in this compound makes it unique and provides distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-9(14)10-2-5-11(6-3-10,7-4-10)12-8-13/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYSEYYGBGGDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.